N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

TMEM16A ion channel pharmacology mechanism of action

N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-66-9), commonly referred to by its research code 'Fact', is a synthetic, small-molecule tetrazolylbenzamide derivative. It is classified as a pharmacological potentiator of the calcium-activated chloride channel TMEM16A (ANO1).

Molecular Formula C14H10BrN5O
Molecular Weight 344.172
CAS No. 484039-66-9
Cat. No. B2599480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS484039-66-9
Molecular FormulaC14H10BrN5O
Molecular Weight344.172
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21)
InChIKeyHIKRKFWWIFACIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-66-9): Core Identity and Procurement Context


N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-66-9), commonly referred to by its research code 'Fact', is a synthetic, small-molecule tetrazolylbenzamide derivative. It is classified as a pharmacological potentiator of the calcium-activated chloride channel TMEM16A (ANO1) [1]. Unlike direct channel activators, it functions by enhancing the channel's sensitivity to submaximal intracellular calcium concentrations, thereby augmenting endogenous signaling without initiating it independently [2]. Its molecular formula is C14H10BrN5O, with a molecular weight of 344.17 g/mol, and it is primarily utilized as a research tool in ion channel physiology and drug discovery programs targeting cystic fibrosis, secretory dysfunction, and gastrointestinal motility disorders [1].

Why Generic TMEM16A Modulators Cannot Substitute for N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide in Research


Substitution with other in-class TMEM16A modulators, such as direct activators (e.g., Eact) or alternative potentiators (e.g., INO-4995), risks fundamentally altering the experimental outcome due to divergent mechanisms of action. N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (Fact) does not activate the channel at near-zero calcium concentrations; it strictly potentiates, meaning its effects are contingent on the presence of physiological Ca²⁺ signals [1]. In contrast, Eact is a direct, Ca²⁺-independent activator that can fully open the channel at resting calcium levels, potentially leading to non-physiological chloride conductance and unveiling off-target effects such as TRPV1 activation [2]. The selection of Fact is thus essential for studies requiring the specific amplification of endogenous, receptor-driven Ca²⁺ signaling cascades without introducing constitutive background activity.

Quantitative Differentiation of N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide from Key Comparators


Mechanism-Based Selectivity: Potentiation vs. Direct Activation by Eact

N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (Fact) is a pure potentiator, inactive at 0 Ca²⁺, whereas the comparator Eact (CAS 461000-66-8) is a direct activator that opens TMEM16A at resting calcium levels. This mechanistic divergence is critical for experimental design aiming to dissect endogenous signaling pathways [1]. Eact has been shown to trigger off-target TRPV1 activation, a liability not associated with Fact's potentiator mechanism [2].

TMEM16A ion channel pharmacology mechanism of action potentiator vs. activator

Potency Comparison: Fact vs. the Direct Activator Eact in Cellular Assays

Fact potentiates TMEM16A chloride currents with an EC₅₀ reported at ~6 µM, a value that is moderately right-shifted compared to the direct activator Eact, which exhibits an EC₅₀ of ~3 µM in similar functional assays . Both compounds produce comparable maximal chloride conductance, but Fact's reduced potency is consistent with its strict dependence on co-agonist (Ca²⁺) presence. This potency differential allows researchers to titrate channel activity with finer control relative to the more potent, constitutive Eact [1].

TMEM16A EC50 potency chloride current

Tissue-Level Selectivity: Fact Bypasses the Endogenous Channel Barrier of INO-4995

The alternative potentiator INO-4995 (CAS 868171-91-9) fails to activate endogenous TMEM16A currents in critical native tissues, including Xenopus oocytes, human airway, and colonic epithelia, limiting its translational utility [1]. In contrast, Fact has demonstrated efficacy in stimulating CaCC currents in multiple native cell types and tissues, including human salivary gland and airway submucosal gland cells, as well as intact human bronchi and mouse intestine [2]. This difference in tissue penetrance and endogenous target engagement positions Fact as a superior tool for ex vivo and in vivo studies.

TMEM16A tissue selectivity endogenous channel drug discovery

Optimal Procurement Scenarios for N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide Based on Differential Evidence


Pharmacological Dissection of Ca²⁺-Dependent vs. Ca²⁺-Independent TMEM16A Signaling

Fact's strict Ca²⁺-dependence makes it the ideal tool for experiments designed to isolate and amplify endogenous, receptor-driven TMEM16A activity without introducing constitutive background conductance. Its use is critical when the research question specifically requires the potentiation of physiological signaling cascades [1].

Ex Vivo and In Vivo Studies of Epithelial Chloride Secretion and Mucus Clearance

Given its demonstrated efficacy in native human airway, salivary, and bronchial tissues, Fact is the preferred TMEM16A potentiator for short-circuit current and fluid secretion assays in primary epithelial monolayers and tissue explants, where INO-4995 has proven ineffective [2].

CFTR-Independent Cystic Fibrosis Drug Discovery Programs

In screening campaigns targeting TMEM16A as a bypass mechanism for defective CFTR, Fact provides a scalable, selective pharmacological tool for target validation and HTS assay development, offering a mechanism distinct from both direct activators and alternative potentiators [3].

Gastrointestinal Motility and Smooth Muscle Research

Fact has demonstrated the ability to stimulate smooth muscle contraction in mouse intestine, making it a specific tool for studying TMEM16A-mediated regulation of gut motility, a key area for developing treatments for hypomotility disorders [4].

Quote Request

Request a Quote for N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.